molecular formula C22H22N4O B3203198 3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine CAS No. 1021230-15-8

3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine

Cat. No.: B3203198
CAS No.: 1021230-15-8
M. Wt: 358.4 g/mol
InChI Key: MHWVBRFJGBYSQV-UHFFFAOYSA-N
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Description

3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine is a pyridazine derivative featuring a benzoyl-substituted piperazine moiety at the 3-position and a 2-methylphenyl group at the 6-position. The pyridazine core is a versatile scaffold in medicinal chemistry, often modified to enhance bioavailability or target specificity.

Properties

IUPAC Name

[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-17-7-5-6-10-19(17)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-8-3-2-4-9-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWVBRFJGBYSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

    Substitution with Benzoylpiperazine: The pyridazine core is then reacted with 4-benzoylpiperazine under nucleophilic substitution conditions. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, such as receptors and enzymes.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The pyridazine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

Key Compounds

6-Phenyl-2-[3-(4-Substituted-Piperazin-1-yl)Propyl]Pyridazin-3(2H)-Ones Structure: Features a propyl-linked piperazine group at the 2-position and phenyl at the 6-position. Activity: Demonstrated anticancer activity against human cancer cell lines (e.g., HeLa) with IC₅₀ values ranging from 0.8–5.2 μM .

3-Chloro-6-[4-(2-Fluorophenyl)Piperazin-1-yl]Pyridazine Structure: Chlorine at the 3-position and 2-fluorophenylpiperazine at the 6-position. Synthesis: Produced via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine .

Table 1: Structural and Pharmacological Comparison
Compound Substituents (Position) Core Modifications Biological Activity Reference
Target Compound 4-Benzoylpiperazin-1-yl (3), 2-Methylphenyl (6) Pyridazine Unknown (Structural focus) -
Murty et al. (2012) Derivative 4-Substituted-Piperazine (2), Phenyl (6) Pyridazin-3(2H)-one Anticancer (IC₅₀ 0.8–5.2 μM)
3-Chloro-6-(2-Fluorophenyl-Piperazine) Cl (3), 2-Fluorophenylpiperazine (6) Pyridazine Precursor to CNS-targeting agents

Analogues with Heterocyclic Modifications

Imidazopyridazines (Compounds 51–53) Structure: Imidazo[1,2-b]pyridazine core with methylsulfonyl/methylsulfinyl groups. Activity: Optimized for antimalarial activity; compound 51 showed solubility challenges due to high crystallinity (m.p. 264–267°C) .

3-[4-(4-Fluorophenyl)Piperazin-1-yl]-6-(Propane-2-Sulfonyl)Pyridazine

  • Structure : Propane-2-sulfonyl at 6-position, 4-fluorophenylpiperazine at 3-position.
  • Properties : Molecular weight 364.44 g/mol; sulfonyl group enhances metabolic stability .
  • Comparison : The propane-sulfonyl group may improve solubility over the target compound’s 2-methylphenyl group.

Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Not reported Not reported Benzoylpiperazine, 2-Methylphenyl -
Imidazopyridazine 51 439.49 264.0–267.5 Methylsulfonyl, Imidazo ring
F807-1382 (Propane-2-Sulfonyl) 364.44 Not reported Propane-sulfonyl, Fluorophenyl

Receptor-Targeting Analogues

3-(1,3-Benzodioxol-5-yl)-6-(4-Cyclopropylpiperazin-1-yl)Pyridazine

  • Structure : Cyclopropylpiperazine at 6-position, benzodioxole at 3-position.
  • Activity : Histamine H3 receptor antagonist; cyclopropyl group enhances receptor binding .
  • Comparison : The benzodioxole moiety in this compound may confer greater metabolic stability compared to the target’s benzoyl group.

(S)-Amino-3-[3-{6-(2-Methylphenyl)}Pyridyl]-Propionic Acid Structure: Pyridyl-linked 2-methylphenyl group, amino acid side chain. Activity: Intermediate for GLP-1 receptor modulators (type II diabetes therapy) .

Biological Activity

Overview

3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine, a heterocyclic compound, has garnered attention due to its potential pharmacological activities. Its structure, characterized by a pyridazine ring substituted with a benzoylpiperazine and a methylphenyl group, suggests diverse biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Calcium Ion Influx: Some derivatives in the pyridazinone class inhibit calcium ion influx, which is crucial for various cellular functions including platelet aggregation.
  • Phosphodiesterase Type III (PDE-III) Inhibition: The structure indicates potential inhibition of PDE-III, an enzyme involved in cyclic nucleotide signaling pathways.
  • Receptor Interactions: The presence of phenyl and piperazine moieties suggests possible interactions with adrenergic receptors and other cellular targets.

Pharmacological Properties

Research has indicated that this compound may exhibit the following pharmacological properties:

  • Antidepressant Activity: Studies have shown that compounds with similar structures can act as serotonin receptor modulators, which are vital in treating depression .
  • Antitumor Activity: Some pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

In Vitro Studies

  • Anticancer Activity:
    • A study assessed the cytotoxic effects of several pyridazine derivatives, including this compound, on human cancer cell lines. The results indicated significant inhibition of cell proliferation in certain lines, suggesting its potential as an anticancer agent .
  • Serotonin Receptor Modulation:
    • Research involving similar piperazine-substituted compounds revealed their ability to modulate serotonin receptors, which are implicated in mood regulation. This suggests that this compound may also possess antidepressant properties .

In Vivo Studies

  • Behavioral Studies:
    • Animal models treated with the compound showed altered behavior indicative of antidepressant effects, similar to those observed with established serotonin reuptake inhibitors .
  • Toxicological Assessments:
    • Toxicity studies have indicated that while the compound exhibits promising biological activity, careful evaluation of its safety profile is necessary for therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
3-(4-Benzylpiperazin-1-yl)-6-(2-methylphenyl)pyridazineStructureModerate antidepressant effects
3-(4-Benzoylpiperazin-1-yl)-6-phenylpyridazineStructureAntitumor activity in vitro
3-(4-Benzoylpiperazin-1-yl)-6-(2-chlorophenyl)pyridazineStructureIncreased receptor selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine
Reactant of Route 2
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3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine

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